molecular formula C23H26FN3O2S B2640165 3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689762-55-8

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2640165
CAS No.: 689762-55-8
M. Wt: 427.54
InChI Key: BBVYPOINUSFRGT-UHFFFAOYSA-N
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Description

3-Butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a morpholine moiety at position 6, a butyl chain at position 3, and a 4-fluorobenzylsulfanyl group at position 2. The quinazolinone scaffold is known for its pharmacological versatility, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

3-butyl-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S/c1-2-3-10-27-22(28)20-15-19(26-11-13-29-14-12-26)8-9-21(20)25-23(27)30-16-17-4-6-18(24)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYPOINUSFRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the subsequent introduction of the butyl, fluorophenylmethyl sulfanyl, and morpholinyl groups. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Introduction of the Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a fluorophenylmethyl halide with a thiol group, followed by the attachment to the quinazolinone core.

    Introduction of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions using morpholine and an appropriate leaving group on the quinazolinone core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific functional groups and the formation of corresponding acids or alcohols.

Scientific Research Applications

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related derivatives from the literature:

Table 1: Structural Comparison of 3,4-Dihydroquinazolin-4-One Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Position 6 Substituent Key Properties/Applications Reference
Target Compound 4-Fluorobenzylsulfanyl Butyl Morpholin-4-yl Potential kinase modulation N/A
6-Nitro-3,4-dihydroquinazolin-4-one H (unsubstituted) H Nitro Biological activity (unspecified)
Benzimidazole derivatives (3s, 3t) Sulfinyl-pyridylmethyl H Methoxy Proton-pump inhibition (implied)
Triazolone derivatives (PF 43(1) compounds) Piperazine-linked dioxolane sec-Butyl/Propyl Triazole Antifungal/antiparasitic activity

Key Observations:

Core Structure Differences: The target compound’s quinazolinone core distinguishes it from benzimidazoles (e.g., 3s, 3t) and triazolones (e.g., PF 43(1) derivatives).

Position 6 Substitutions :

  • The morpholine group in the target compound contrasts with the nitro group in 6-nitro-3,4-dihydroquinazolin-4-one. Morpholine’s electron-rich oxygen may enhance solubility and hydrogen-bonding interactions compared to the electron-withdrawing nitro group, which could improve stability but reduce bioavailability .

This differs from the sulfinyl-pyridylmethyl groups in benzimidazoles (3s, 3t), which are optimized for proton-pump targeting .

Position 3 Modifications :

  • The butyl chain at position 3 introduces significant hydrophobicity compared to unsubstituted (H) or smaller alkyl groups (e.g., propyl in PF 43(1) derivatives). This may influence membrane permeability and half-life .

Biological Activity

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the quinazolinone class, which is notable for its diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Structural Characteristics

The compound features a quinazolinone backbone with several functional groups, including:

  • A morpholine ring , which may enhance solubility and bioavailability.
  • A fluorophenyl moiety , potentially increasing lipophilicity and altering pharmacokinetics.
  • A sulfanyl group , which can play a crucial role in biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps, including cyclization and functional group transformations. Although specific methods for synthesizing this compound have not been extensively documented, related quinazolinone derivatives can be synthesized from simpler precursors through established chemical methods.

Biological Activity

Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Some studies have shown that quinazolinones possess antibacterial properties against various pathogens. For instance, related compounds have demonstrated significant growth inhibition against Gram-positive and Gram-negative bacteria.
CompoundActivityTarget OrganismsInhibition (%)
7gAntibacterialA. baumannii66.69
7aAntibacterialMRSA85.76
  • Anti-inflammatory : Certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
CompoundCOX-2 Inhibition (IC50)Selectivity Index
7a0.10 µM132
7g0.31 µM31.29

Case Studies

  • Antimicrobial Evaluation : A study synthesized several quinazolinone derivatives and assessed their antimicrobial activity. Compound 7g showed moderate antibacterial activity against A. baumannii, while others like 7a exhibited high activity against MRSA and other resistant strains.
  • COX Inhibition : Another research effort focused on the anti-inflammatory properties of quinazolinones, revealing that several compounds had potent COX-2 inhibitory activity with selectivity over COX-1, indicating potential for therapeutic use in inflammatory diseases.

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